Cas no 1087160-01-7 (5-Bromo-1-(phenylmethyl)-1H-indazole)

5-Bromo-1-(phenylmethyl)-1H-indazole structure
1087160-01-7 structure
Product Name:5-Bromo-1-(phenylmethyl)-1H-indazole
CAS No:1087160-01-7
MF:C14H11BrN2
MW:287.154542207718
MDL:MFCD20526373
CID:4731782
PubChem ID:44240532
Update Time:2024-11-04

5-Bromo-1-(phenylmethyl)-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1-(phenylmethyl)-1H-indazole
    • 1H-Indazole, 5-bromo-1-(phenylmethyl)-
    • 1-Benzyl-5-bromo-1H-indazole
    • Y3644
    • SCHEMBL1129158
    • 1087160-01-7
    • E91975
    • CS-0195330
    • 1-benzyl-5-bromoindazole
    • MFCD20526373
    • DB-084282
    • MDL: MFCD20526373
    • Inchi: 1S/C14H11BrN2/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2
    • InChI Key: KTTCZZNCIPVXKX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=NN2CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 286.01056g/mol
  • Monoisotopic Mass: 286.01056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8
  • XLogP3: 3.9

5-Bromo-1-(phenylmethyl)-1H-indazole Pricemore >>

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